3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzothiolo[2,3-d]pyrimidin-4-one core structure with a bromophenylmethyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired heterocyclic ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, known for their biological activities.
Uniqueness
3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenylmethyl group and a benzothiolo[2,3-d]pyrimidin-4-one core makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-11-5-6-14-15(7-11)23-17-16(14)18(22)21(10-20-17)9-12-3-2-4-13(19)8-12/h2-4,8,10-11H,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCYQZZRCSJVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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